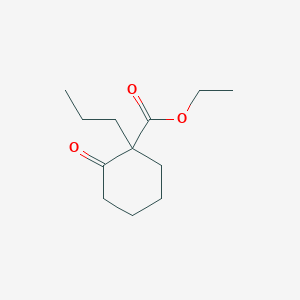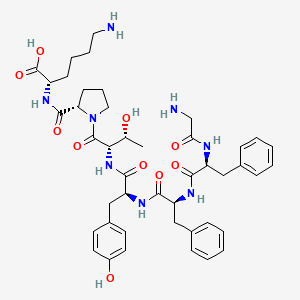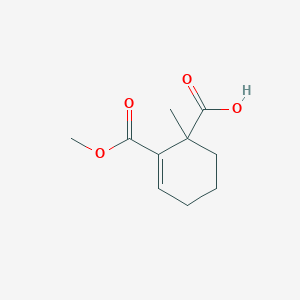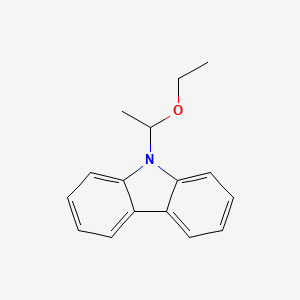
9H-Carbazole, 9-(1-ethoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole, 9-(1-ethoxyethyl)-: is a derivative of 9H-carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their versatile applications in various fields, including pharmaceuticals, materials science, and organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-(1-ethoxyethyl)- typically involves the alkylation of 9H-carbazole with 1-ethoxyethyl halides under basic conditions. A common method includes the use of potassium tert-butoxide as a base in a solvent like tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods: Industrial production methods for 9H-Carbazole, 9-(1-ethoxyethyl)- are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9H-Carbazole, 9-(1-ethoxyethyl)- can undergo oxidation reactions to form various hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the carbazole ring. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Amino carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 9H-Carbazole, 9-(1-ethoxyethyl)- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers with enhanced electronic properties .
Biology: In biological research, carbazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The ethoxyethyl group can improve the compound’s solubility and bioavailability .
Medicine: Carbazole derivatives, including 9H-Carbazole, 9-(1-ethoxyethyl)-, are investigated for their anticancer, antiviral, and anti-inflammatory properties. They are potential candidates for drug development due to their ability to interact with various biological targets .
Industry: In the industrial sector, carbazole derivatives are used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs). The addition of the ethoxyethyl group can enhance the material’s stability and performance in electronic devices .
Mecanismo De Acción
The mechanism of action of 9H-Carbazole, 9-(1-ethoxyethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . In biological systems, it may also interact with cellular membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
9H-Carbazole: The parent compound without the ethoxyethyl group.
9-Ethyl-9H-carbazole: A derivative with an ethyl group instead of an ethoxyethyl group.
9H-Carbazole-3-carbaldehyde: A derivative with an aldehyde group at the 3-position.
Uniqueness: 9H-Carbazole, 9-(1-ethoxyethyl)- is unique due to the presence of the ethoxyethyl group, which enhances its solubility, stability, and potential for functionalization. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
5509-27-3 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
9-(1-ethoxyethyl)carbazole |
InChI |
InChI=1S/C16H17NO/c1-3-18-12(2)17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-12H,3H2,1-2H3 |
Clave InChI |
AOOCJLHLWQANCE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


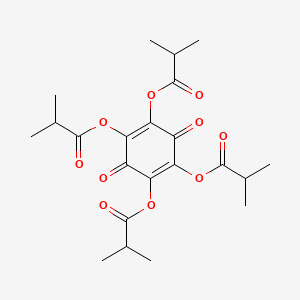
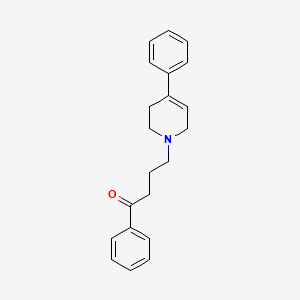
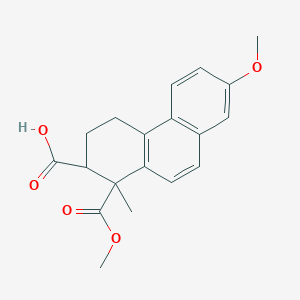
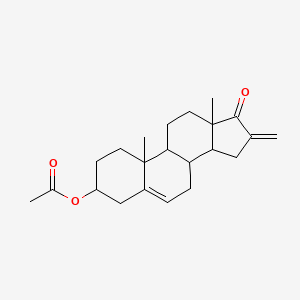
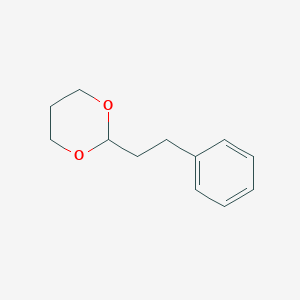
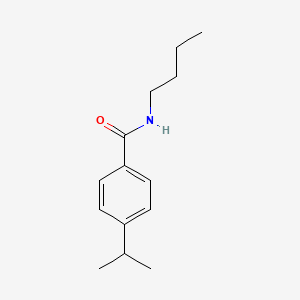
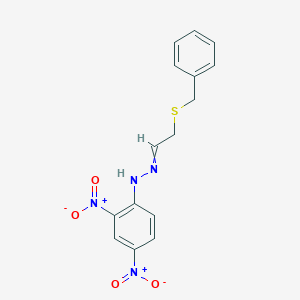
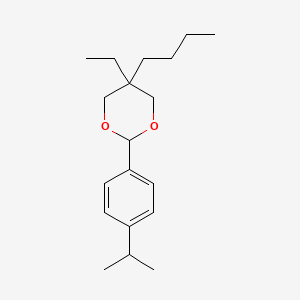
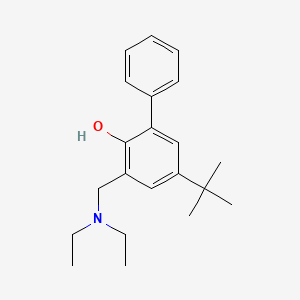
![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
